molecular formula C11H17NO3S B7594032 2-(Furan-2-yl)-1-methylsulfonylazepane

2-(Furan-2-yl)-1-methylsulfonylazepane

Cat. No.: B7594032
M. Wt: 243.32 g/mol
InChI Key: STBBIODEDOGHAR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-methylsulfonylazepane is a seven-membered azepane ring derivative substituted at position 2 with a furan-2-yl moiety and at position 1 with a methylsulfonyl group. The furan ring, a common heterocycle in bioactive molecules, could contribute to π-π stacking interactions or hydrogen bonding, depending on the substituent’s orientation.

Properties

IUPAC Name

2-(furan-2-yl)-1-methylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-16(13,14)12-8-4-2-3-6-10(12)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBBIODEDOGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCCC1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from the referenced materials can guide a methodological framework for comparison:

Structural and Functional Analogues

Benzodiazepine Derivatives () :
The impurities listed in , such as flurazepam-related compounds (e.g., Imp. F(EP): 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), share heterocyclic systems but differ in core structure (azepane vs. benzodiazepine). Key distinctions include:

  • Ring Size and Saturation : Azepane (7-membered, fully saturated) vs. benzodiazepine (fused 7-membered heterocycle with partial unsaturation).
  • Substituent Effects : Methylsulfonyl groups (in the target compound) vs. chloro/fluorophenyl groups (in benzodiazepines), which influence electronic properties and binding affinities.

Furan-Containing Compounds :
Furan derivatives, such as those in antiviral or antifungal agents, often leverage the oxygen atom for hydrogen bonding. The absence of such data in the provided evidence limits direct comparisons but suggests that structural modifications (e.g., sulfonyl groups) could alter bioavailability or metabolic stability.

Hypothetical Data Table

Compound Name Core Structure Key Substituents Potential Applications Analytical Challenges
2-(Furan-2-yl)-1-methylsulfonylazepane Azepane Furan-2-yl, methylsulfonyl Medicinal intermediate Stereochemical purity
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one () Benzodiazepine Chloro, fluorophenyl Anxiolytic impurity Degradation profiling
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline () Quinazoline Chloro, fluorophenyl, methyl Anticancer research Byproduct isolation

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